Lipophilicity Advantage: LogP Comparison of 3-Ethoxy vs. 4-Ethoxy and 3-Methoxy Analogs
The computed LogP of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is 4.10, which is higher than both the 4-ethoxy regioisomer (LogP = 4.01) and the 3-methoxy analog (LogP ≈ 2.41) [1][2]. This 0.09 increase over the 4-ethoxy isomer and 1.69 increase over the 3-methoxy analog indicate superior lipophilicity, which is critical for applications requiring enhanced membrane permeability or lipid solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.10 |
| Comparator Or Baseline | 4-Ethoxy-3-(trifluoromethyl)benzoic acid: LogP = 4.01; 3-Methoxy-5-(trifluoromethyl)benzoic acid: LogP ≈ 2.41 |
| Quantified Difference | +0.09 vs. 4-ethoxy isomer; +1.69 vs. 3-methoxy analog |
| Conditions | Computed LogP values from authoritative databases and vendor technical datasheets |
Why This Matters
Higher lipophilicity can enhance compound permeability across biological membranes, potentially improving oral bioavailability or cellular uptake in drug discovery programs.
- [1] ChemSrc. (2025). 3-Ethoxy-5-(trifluoromethyl)benzoic acid. CAS 1310416-50-2. View Source
- [2] Building Block Co. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzoic Acid. CAS 53985-48-1. View Source
